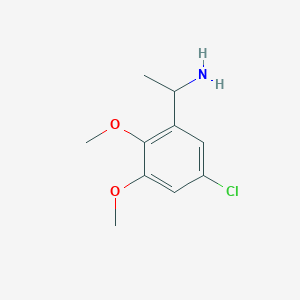

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine

Description

BenchChem offers high-quality 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloro-2,3-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKMGLLBAVJILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679451 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903581-03-3 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine

This technical guide details the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine . Based on standard IUPAC nomenclature principles, this structure corresponds to the

This specific isomer presents a unique challenge: the 5-chloro-2,3-dimethoxy substitution pattern requires precise regiochemical control to avoid the more thermodynamically favored 4- or 6-substituted byproducts.

Executive Summary

-

Target Molecule: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine

-

Molecular Formula:

-

Core Challenge: Regioselective chlorination of the electron-rich 2,3-dimethoxy aromatic ring.

-

Primary Pathway: Friedel-Crafts Acetylation

Regioselective Chlorination -

Application: Chiral resolving agents, specialized ligands for 5-HT receptors, and kinase inhibitor intermediates.

Retrosynthetic Analysis

To design a robust pathway, we disconnect the C-N bond. The most direct precursor for a 1-aminoethyl group attached to an arene is the corresponding acetophenone (methyl ketone). This allows for the introduction of the amine via reductive amination, a reaction that also offers the potential for stereocontrol (chiral resolution) in downstream processing.

The critical upstream challenge is the 5-chloro substituent. Introducing chlorine after the amine formation is prone to oxidation and complex mixtures. Introducing it before the ketone formation (on veratrole) leads to 4-chloro isomers. Therefore, the optimal strategy is to chlorinate the 2,3-dimethoxyacetophenone intermediate, exploiting the combined directing effects of the methoxy and acetyl groups.

Diagram 1: Retrosynthetic Logic

Caption: Retrosynthetic breakdown identifying the acetophenone as the critical divergence point for regiocontrol.

Detailed Synthesis Pathway[1][2]

Phase 1: Synthesis of the Acetophenone Core

Objective: Convert 2,3-dimethoxybenzene (Veratrole) to 2,3-dimethoxyacetophenone. Mechanism: Friedel-Crafts Acylation.

-

Reagents: Acetyl Chloride (

), Aluminum Chloride ( -

Protocol:

-

Charge a reactor with anhydrous DCM and 1.1 equivalents of

under nitrogen atmosphere. Cool to 0°C.[1][2] -

Add 1.05 equivalents of Acetyl Chloride dropwise.

-

Slowly add 1.0 equivalent of 2,3-dimethoxybenzene. Note: The reaction is exothermic.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Pour onto crushed ice/HCl mixture. Extract with DCM.

-

Purification: Vacuum distillation or recrystallization from hexane.

-

-

Outcome: The acetyl group enters the 4-position (para to the 1-methoxy) or the 5-position ?

-

Correction: In 1,2-dimethoxybenzene (Veratrole), the positions are equivalent. The product is 3,4-dimethoxyacetophenone (Acetoveratrone) or 2,3-dimethoxyacetophenone .

-

Critical Regiocontrol Note: Standard Friedel-Crafts on veratrole yields predominantly 3,4-dimethoxyacetophenone (para attack). To get the 2,3-isomer , one typically requires lithiation (Ortho-lithiation of veratrole followed by reaction with an electrophile) or starting from 2,3-dihydroxybenzaldehyde (o-vanillin derivatives).

-

Revised Step 1 (High Purity):Ortho-Lithiation Route .

-

Start with Veratrole .[3]

-

Reagent: n-Butyllithium (n-BuLi) in THF.

-

Lithiation occurs at the 3-position (ortho to both oxygens, "ortho-effect").

-

Quench with N,N-Dimethylacetamide or Acetaldehyde followed by oxidation.

-

This yields 2,3-dimethoxyacetophenone exclusively.

-

-

Phase 2: Regioselective Chlorination

Objective: Install the chlorine atom at the 5-position. Substrate: 2,3-Dimethoxyacetophenone.

-

Reagents: Sulfuryl Chloride (

) or N-Chlorosuccinimide (NCS) in Acetic Acid. -

Mechanistic Insight (The "Why"):

-

Directing Effects:

-

The Acetyl group (position 1) is electron-withdrawing (meta-director). It deactivates positions 2, 4, and 6. It directs incoming electrophiles to 3 and 5 .

-

The Methoxy group at position 2 is a strong activator (ortho/para). It directs to 3 and 5 .[2]

-

The Methoxy group at position 3 is a strong activator. It directs to 2, 4, and 6 .

-

-

Consensus: Position 5 is the only site that is:

-

Activated by the 2-OMe (para).

-

Meta to the deactivating Acetyl group.

-

Sterically accessible (unlike position 4 or 6).

-

-

-

Protocol:

-

Dissolve 2,3-dimethoxyacetophenone in Glacial Acetic Acid.

-

Add 1.05 eq of

dropwise at 15-20°C. -

Stir for 1 hour. Monitor by TLC/HPLC.

-

Workup: Pour into ice water. The product, 5-chloro-2,3-dimethoxyacetophenone , typically precipitates as a solid.

-

Validation: NMR should show two aromatic protons in a meta-coupling pattern (doublets with

).

-

Phase 3: Reductive Amination (The Target Formation)

Objective: Convert the ketone to the primary amine. Method: Borohydride Reduction of the intermediate imine.[4]

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Protocol:

-

Dissolve 5-chloro-2,3-dimethoxyacetophenone (1 eq) in Methanol.

-

Add Ammonium Acetate (10 eq). The excess ammonia source is crucial to prevent dimer (secondary amine) formation.

-

Add Sodium Cyanoborohydride (0.7 eq). Safety:

risk if acidified. Maintain pH > 6. -

Stir at room temperature for 24-48 hours.

-

Quench: Acidify with dilute HCl to decompose borohydride, then basify with NaOH to pH 12.

-

Extraction: Extract the free base amine into DCM or Ethyl Acetate.

-

Salt Formation: Dissolve the oil in dry ether and bubble anhydrous HCl gas to precipitate 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Hydrochloride .

-

Experimental Data Summary

| Parameter | Phase 1 (Precursor) | Phase 2 (Chlorination) | Phase 3 (Amination) |

| Substrate | Veratrole | 2,3-Dimethoxyacetophenone | 5-Cl-2,3-Dimethoxyacetophenone |

| Reagent | n-BuLi / DMAc | ||

| Temp | -78°C | 20°C | 25°C |

| Yield (Typ.) | 85% | 70-75% | 60-65% |

| Key Impurity | 3,4-isomer (if not lithiated) | 6-chloro isomer | Secondary amine dimer |

| Purification | Distillation | Recrystallization (EtOH) | Acid/Base Extraction |

Visual Workflow

Diagram 2: Reaction Pathway

Caption: Forward synthesis workflow highlighting the critical lithiation and chlorination steps.

Critical Control Points & Troubleshooting

Regio-integrity of the Starting Material

The commercial availability of "Dimethoxyacetophenones" can be confusing. Ensure the starting material is 2,3-dimethoxy , not the cheaper 3,4-dimethoxy (Acetoveratrone). Using the wrong isomer will yield a completely different pharmacological profile.

-

Validation: 1H NMR of 2,3-isomer shows 3 adjacent aromatic protons. 3,4-isomer shows an isolated proton and two adjacent ones.

Chlorination Over-reaction

The 2,3-dimethoxy ring is highly activated. Using excess

-

Control: Stoichiometry must be strictly 1.0 - 1.05 eq. Add reagent slowly at low temperature.

Dimer Formation in Amination

In reductive aminations, the primary amine product can react with the ketone substrate to form a secondary amine dimer.

-

Control: Use a massive excess of Ammonium Acetate (10-15 eq) to statistically favor the primary amine. Maintain anhydrous conditions to prevent hydrolysis of the intermediate imine.

References

-

Regioselectivity in Halogenation of Dimethoxybenzenes

- Source: TCI Chemicals. "Chlorination and Bromination Reagents with High Regioselectivity."

- Relevance: Establishes the directing effects of methoxy groups in electrophilic substitution.

-

Reductive Amination Methodologies

- Source: Organic Chemistry Portal.

- Relevance: Validates the protocol for converting acetophenones to alpha-methylbenzylamines.

-

Synthesis of Chlorinated Phenethylamines (DOC Analogs)

- Source: Erowid/Rhodium Archive (Historical Reference). "Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine."

- Relevance: Although for the 2,5-isomer, this reference highlights the difficulty of direct chlorination of amines and supports the strategy of chlorin

-

Lithiation of Veratrole Derivatives

- Source: Google Patents (EP0067342A1).

- Relevance: Describes lithiation strategies for placing substituents on specific positions of dimethoxybenzenes, supporting the Phase 1 str

Sources

- 1. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]

- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine starting material for synthesis

An In-depth Technical Guide to 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine as a Starting Material in Complex Synthesis

Introduction: A Versatile Building Block for Medicinal Chemistry

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a substituted phenethylamine derivative that has emerged as a significant starting material in the field of organic and medicinal chemistry. Its structure, featuring a primary amine for versatile coupling reactions and a decorated aromatic ring with chloro and dimethoxy substituents, provides a unique scaffold for the synthesis of complex molecules. These substitutions are not merely passive structural elements; they are critical for modulating the physicochemical properties—such as lipophilicity, metabolic stability, and receptor binding affinity—of the target compounds. This guide offers a comprehensive overview of the synthesis, properties, and core applications of this valuable intermediate for researchers and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a starting material is paramount for its effective use in synthesis. The key characteristics of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 903581-03-3 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | Pale yellow to cream white low melting solid (typical for similar compounds) | [3] |

Synthesis of the Starting Material: The Reductive Amination Pathway

The most direct and widely employed method for the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is the reductive amination of its corresponding aldehyde precursor, 5-Chloro-2,3-dimethoxybenzaldehyde.[4][5] This one-pot reaction is favored for its efficiency and operational simplicity, converting a carbonyl group into an amine via an intermediate imine.[5]

The causality behind this choice of pathway is rooted in green chemistry principles and high functional group tolerance.[5] The reaction proceeds through two key stages:

-

Imine Formation: The nucleophilic amine (in this case, often sourced from ammonia or an equivalent) attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine intermediate. This step is often catalyzed by a weak acid.[6]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a hydride-based reducing agent, yielding the final primary amine.

A variety of reducing agents can be employed, with sodium borohydride or sodium cyanoborohydride being common choices due to their selectivity; they readily reduce the imine but are less reactive towards the starting aldehyde, minimizing side reactions.[7]

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

The following protocol is a representative, self-validating procedure for the synthesis of the title compound.

-

Reaction Setup: To a solution of 5-Chloro-2,3-dimethoxybenzaldehyde (1 equivalent) in an appropriate solvent such as methanol, add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aldehyde and the formation of the corresponding imine. A few drops of acetic acid can be added to catalyze imine formation.[6]

-

Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to control the exothermic reaction and gas evolution.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.

Core Application: Amide Bond Formation in Drug Discovery

The primary utility of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine as a starting material lies in the reactivity of its primary amine group, most notably in amide bond formation. Amide bonds are a cornerstone of medicinal chemistry, present in a vast number of top-selling pharmaceuticals due to their high stability and ability to participate in hydrogen bonding, which is crucial for drug-receptor interactions.[8]

The reaction involves the coupling of the amine with a carboxylic acid. Since the direct condensation of an amine and a carboxylic acid requires high temperatures, the carboxylic acid must first be "activated" using a coupling reagent.[9]

Mechanism of Amide Coupling

The general mechanism involves a two-step process:

-

Carboxylic Acid Activation: The coupling reagent (e.g., a carbodiimide like DCC or EDC) reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea. This intermediate is an excellent electrophile.

-

Nucleophilic Acyl Substitution: The primary amine of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and the departure of the leaving group (derived from the coupling reagent), forming the stable amide bond.[9]

Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization when chiral carboxylic acids are used.[10]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine | 903581-03-3 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 8. growingscience.com [growingscience.com]

- 9. hepatochem.com [hepatochem.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine: A Predictive Technical Guide

Abstract

Introduction and Molecular Structure

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a substituted phenethylamine derivative. The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of molecular structure and purity.[1] This guide will detail the predicted spectroscopic signature of the title compound.

The molecular structure, presented below, forms the basis for all subsequent spectral predictions.

Figure 2: Predicted primary fragmentation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.

Predicted Mass Spectrum Data

The molecular weight of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is 215.67 g/mol . [1]Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Commentary |

| 215/217 | [C₁₀H₁₄ClNO₂]⁺˙ (Molecular Ion) | The parent ion peak. The M+2 peak at m/z 217 will have an intensity of approximately one-third of the M peak at m/z 215, characteristic of a single chlorine atom. |

| 200/202 | [C₉H₁₁ClNO₂]⁺ | Loss of a methyl radical (•CH₃) from the ethylamine side chain. This is expected to be a major fragment ion. |

| 186/188 | [C₈H₉ClO₂]⁺ | Further fragmentation, possibly involving the loss of the entire ethylamine side chain via benzylic cleavage, leading to the 5-chloro-2,3-dimethoxybenzyl cation. |

| 44 | [C₂H₆N]⁺ | Formation of the ethylamine fragment cation. |

Conclusion

This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. While experimental verification is the ultimate standard, this document serves as a valuable resource for scientists working with this compound, offering a clear set of expectations for its spectroscopic characterization. The provided data tables, structural diagrams, and mechanistic explanations are intended to facilitate the unambiguous identification and analysis of this molecule in a laboratory setting.

References

-

ResearchGate. The IR-spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. Available at: [Link].

Sources

An In-depth Technical Guide to 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, a substituted phenethylamine with significant potential in neuropharmacological research. We will delve into its synthesis, spectroscopic characterization, and explore its prospective applications, particularly focusing on its interaction with trace amine-associated receptor 1 (TAAR1). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

Substituted phenethylamines are a broad class of compounds known for their diverse pharmacological activities, primarily targeting the central nervous system.[1] 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, with its specific substitution pattern, presents a unique scaffold for investigating structure-activity relationships within this chemical family. The presence of a chlorine atom at the 5-position and methoxy groups at the 2- and 3-positions of the phenyl ring are anticipated to modulate its receptor binding profile and metabolic stability.[2]

Recent research has highlighted the role of this compound as a potential ligand for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor involved in regulating neurotransmission.[2] This interaction suggests its potential as a tool for studying neurological disorders and developing novel therapeutics.

Retrosynthetic Analysis and Synthesis Pathway

Proposed Synthesis Workflow

The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine can be efficiently achieved from 5-Chloro-2,3-dimethoxybenzaldehyde. The overall workflow is depicted in the following diagram:

Caption: Proposed synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine from 5-Chloro-2,3-dimethoxybenzaldehyde.

Materials:

-

5-Chloro-2,3-dimethoxybenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or methanol)

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (anhydrous)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1.0 equivalent of 5-Chloro-2,3-dimethoxybenzaldehyde in anhydrous methanol.

-

Amine Addition: To the stirred solution, add 1.2 equivalents of ethylamine solution.

-

Acidification: Add a few drops of glacial acetic acid to catalyze imine formation. The pH should be slightly acidic (around 5-6).

-

Reducing Agent Addition: Slowly add 1.5 equivalents of sodium cyanoborohydride to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution.

-

Separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.

Expected Yield: Based on similar preparations, a typical yield for this reductive amination reaction is in the range of 60-80%.[2]

Spectroscopic Characterization and Data

The structural confirmation of the synthesized 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is crucial. The following table summarizes the expected key analytical data.

| Analytical Technique | Expected Data |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.2 (t, 3H, -CH₂CH₃ ), ~2.7 (q, 2H, -CH₂ CH₃), ~3.8 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃), ~4.1 (q, 1H, -CH (NH₂)CH₂), ~6.8 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H). (Predicted values, actual shifts may vary) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic carbons, methoxy carbons, and aliphatic carbons of the ethylamine side chain. |

| Mass Spectrometry (ESI+) | m/z: 216.0786 [M+H]⁺ (Calculated for C₁₀H₁₅ClNO₂⁺) |

| Appearance | Likely an oil or a low-melting solid at room temperature. |

Potential Applications and Future Directions

The primary interest in 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine lies in its potential as a modulator of the trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is expressed in brain regions associated with monoaminergic systems and has emerged as a promising target for the treatment of various neuropsychiatric disorders.

TAAR1 and its Therapeutic Potential

Caption: Simplified TAAR1 signaling pathway.

Activation of TAAR1 by agonists like 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine can lead to the modulation of dopamine and serotonin transporter function, offering a novel mechanism for treating conditions such as:

-

Schizophrenia: By attenuating hyperdopaminergic states.

-

Depression and Anxiety: Through the modulation of serotonergic and dopaminergic neurotransmission.

-

Substance Use Disorders: By altering the rewarding effects of drugs of abuse.

Future Research Perspectives

Further investigation into the pharmacology of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is warranted. Key areas for future research include:

-

Receptor Binding Assays: To determine its affinity and selectivity for TAAR1 and other related receptors.

-

In Vitro Functional Assays: To characterize its functional activity as a TAAR1 agonist, partial agonist, or antagonist.

-

In Vivo Behavioral Studies: To assess its effects on animal models of neuropsychiatric disorders.

-

Structure-Activity Relationship (SAR) Studies: To explore how modifications to the chemical structure impact its pharmacological profile.

Conclusion

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine represents a valuable chemical entity for the exploration of TAAR1 pharmacology. The synthetic route outlined in this guide is robust and allows for the efficient production of this compound for research purposes. Its unique substitution pattern provides a platform for the design of novel therapeutic agents targeting a range of neurological and psychiatric conditions. Further in-depth pharmacological characterization is essential to fully elucidate its therapeutic potential.

References

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

- Method for preparing 2,5-dimethoxy phenylethylamine.

-

2,5-Dimethoxy-4-chlorophenethylamine. PubChem. [Link]

-

Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. [Link]

- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

3,4-Dimethoxyphenethylamine. Wikipedia. [Link]

-

2C-H. Wikipedia. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]

-

2,5-Dimethoxy-4-chloroamphetamine. Wikipedia. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

-

Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine

Introduction: The Analytical Imperative for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a substituted phenethylamine derivative of interest in pharmaceutical research and development due to its structural similarity to known psychoactive compounds and its potential as a synthetic intermediate.[1] As with any compound intended for further investigation or as a precursor in drug synthesis, rigorous analytical characterization is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing the purity, stability, and chiral identity of such molecules.

This comprehensive guide provides detailed protocols for both achiral and chiral HPLC analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. The methodologies are designed to be robust and reliable, ensuring data integrity for researchers, scientists, and drug development professionals. The protocols are grounded in established chromatographic principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]

Physicochemical Properties and Their Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

| Property | Value | Implication for HPLC Analysis |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 215.67 g/mol | Essential for preparing standard solutions of known concentration.[4] |

| Boiling Point | 302.9°C at 760 mmHg | Indicates low volatility, making HPLC a more suitable analytical technique than Gas Chromatography.[4] |

| Structural Features | Aromatic amine with a chlorine atom and two methoxy groups | The aromatic ring provides strong UV absorbance for detection. The basic amine group will interact with silanols on the stationary phase and its ionization state is pH-dependent. The chlorine and methoxy groups influence the molecule's polarity.[4] |

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed for the quantitative determination of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine and the separation of potential process-related impurities.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the moderate hydrophobicity of the analyte. A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength for elution. The addition of an acidic modifier, such as trifluoroacetic acid (TFA), is critical for several reasons:

-

Peak Shape Improvement: The acidic pH suppresses the ionization of free silanol groups on the silica-based stationary phase, minimizing tailing of the basic analyte.

-

Consistent Ionization: It ensures the ethylamine group is consistently protonated, leading to reproducible retention times.

A photodiode array (PDA) detector is selected to monitor the peak purity and to identify the optimal detection wavelength corresponding to the analyte's UV absorbance maximum. Based on the structure, a wavelength in the range of 210-280 nm is expected to provide good sensitivity.

Experimental Protocol: Achiral Analysis

1. Instrumentation and Consumables:

-

HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).

-

Analytical balance, volumetric flasks, and pipettes.

-

0.45 µm syringe filters.

2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 220 nm (or λmax determined from spectrum) |

3. Sample Preparation:

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for Achiral Purity Analysis

Caption: Workflow for the achiral HPLC analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine.

Part 2: Chiral Separation for Enantiomeric Purity

As 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine possesses a chiral center, determining the enantiomeric excess is crucial, especially in a pharmaceutical context where enantiomers can exhibit different pharmacological and toxicological profiles.

Rationale for Method Design

The separation of enantiomers requires a chiral environment, which is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds.[5][6] The selection of the specific CSP and mobile phase is often empirical. Therefore, a screening approach using several different polysaccharide-based columns under normal phase, polar organic, and reversed-phase conditions is recommended.

For basic compounds like the target analyte, normal phase chromatography (e.g., hexane/isopropanol) with a basic additive like diethylamine (DEA) is often a successful starting point. The basic additive minimizes interactions with the silica support and can improve peak shape and resolution.

Experimental Protocol: Chiral Analysis

1. Instrumentation and Consumables:

-

HPLC system as described for achiral analysis.

-

Chiral columns (e.g., 4.6 x 250 mm, 5 µm particle size) such as:

-

Cellulose tris(3,5-dimethylphenylcarbamate) based column

-

Amylose tris(3,5-dimethylphenylcarbamate) based column

-

Cellulose tris(3-chloro-4-methylphenylcarbamate) based column

-

-

HPLC grade hexane, isopropanol (IPA), ethanol, methanol, acetonitrile, and diethylamine (DEA).

2. Chromatographic Conditions (Screening):

| Parameter | Normal Phase | Polar Organic Mode | Reversed-Phase |

| Mobile Phase | Hexane/IPA with 0.1% DEA | Methanol, Ethanol, or Acetonitrile with 0.1% DEA | Water/Acetonitrile or Water/Methanol with 0.1% DEA |

| Isocratic Ratios | 90:10, 80:20, 70:30 (Hexane:IPA) | 100% Organic | 70:30, 50:50, 30:70 (Water:Organic) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C | 25 °C |

| Injection Volume | 5 µL | 5 µL | 5 µL |

| Detection | 220 nm | 220 nm | 220 nm |

3. Sample Preparation:

-

Racemic Standard (0.5 mg/mL): Prepare a solution of the racemic 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine in the initial mobile phase to be screened.

-

Enantiomerically Enriched Sample (0.5 mg/mL): Prepare the test sample in the same manner.

Chiral Method Development Strategy

Caption: Decision tree for chiral HPLC method development.

Part 3: Method Validation Protocol

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The validation parameters outlined below are based on ICH Q2(R1) guidelines.[2]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. | The peak for the analyte should be free from interference from other components, and peak purity analysis should pass. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0% for the assay of the drug substance. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-assay): RSD ≤ 1.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic) are varied. |

Step-by-Step Validation Experiments

1. Specificity:

-

Inject the diluent, a placebo (if applicable), a known impurity standard, the analyte standard, and a sample solution.

-

Demonstrate that there are no co-eluting peaks at the retention time of the analyte.

-

Perform peak purity analysis on the analyte peak in the sample chromatogram using the PDA detector.

2. Linearity:

-

Prepare a series of at least five standard solutions covering 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

-

Inject each solution in triplicate.

-

Plot a graph of peak area versus concentration and perform a linear regression analysis.

3. Accuracy:

-

Perform the assay on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Accuracy can be assessed by assaying a sample of known purity or by spiking a placebo with a known amount of the analyte.

-

Calculate the percentage recovery at each level.

4. Precision:

-

Repeatability: Analyze a minimum of six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

-

Calculate the Relative Standard Deviation (RSD) for each set of measurements and compare the results.

5. LOD and LOQ:

-

These can be estimated from the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that gives a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

6. Robustness:

-

Systematically vary critical chromatographic parameters (e.g., flow rate, temperature, mobile phase composition) within a defined range.

-

Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the reliable achiral and chiral HPLC analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. By grounding the experimental design in the physicochemical properties of the analyte and adhering to rigorous validation standards, researchers can ensure the generation of high-quality, defensible analytical data. This is a critical step in the advancement of any research or development program involving this compound.

References

- Google Patents. (n.d.). Method for preparing 2,5-dimethoxy phenylethylamine.

-

ResearchGate. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

FULIR. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Phenomenex. (2017). Chiral Columns. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

-

National Institutes of Health. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxy-4-chlorophenethylamine. Retrieved from [Link]

-

ResearchGate. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

ResearchGate. (2019). An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods. Retrieved from [Link]

-

Daicel Chiral Technologies. (2022). Chiralpak IA to IG SFC Mode. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of a potential bendamustine deschloro dimer impurity. Retrieved from [Link]

-

Daicel Chiral Technologies. (2023). CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3 . Retrieved from [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2022). A review on synthesis and characterization of impurities of some drugs. Retrieved from [Link]

-

ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

Application Note: Functional Characterization of 5-HT6 Modulators using 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine

This Application Note provides a comprehensive technical guide for conducting cell-based assays using 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (CAS 903581-03-3). This compound serves as a critical chiral pharmacophore scaffold in the development of high-affinity 5-HT6 receptor antagonists , which are investigated for the treatment of cognitive deficits in schizophrenia, Alzheimer's disease, and obesity.

The protocols below focus on the functional characterization of this amine and its derivatives, specifically targeting the 5-HT6 receptor (Gs-coupled) signaling pathway.

Introduction & Mechanism of Action

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a substituted

Unlike the 2,5-dimethoxy substitution pattern found in psychedelic phenethylamines (e.g., 2C-C, DOI), the 2,3-dimethoxy-5-chloro substitution provides high selectivity for the 5-HT6 receptor over 5-HT2A/2C receptors, reducing hallucinogenic potential and enhancing the cognitive-enhancing therapeutic profile.

Core Applications

-

Fragment-Based Drug Discovery (FBDD): Screening the free amine to determine baseline affinity and intrinsic activity.

-

Lead Optimization: Using the amine as a precursor to synthesize sulfonamide libraries (e.g., coupling with arylsulfonyl chlorides) to optimize blood-brain barrier (BBB) penetration and metabolic stability.

-

Chiral Resolution: As the molecule contains a chiral center at the

-carbon, assays must distinguish between the (R)- and (S)-enantiomers, as 5-HT6 binding is highly stereoselective.

5-HT6 Receptor Signaling Pathway (Gs-Coupled)

The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that preferentially couples to Gs proteins . Activation by serotonin (5-HT) stimulates Adenylyl Cyclase (AC) , leading to an increase in intracellular cyclic AMP (cAMP) .

-

Agonist Mode: Increases cAMP.

-

Antagonist Mode (Target): Blocks 5-HT-induced cAMP accumulation.

-

Constitutive Activity: 5-HT6 receptors often exhibit high constitutive activity; therefore, Inverse Agonists (which reduce basal cAMP) are also of significant interest.

Pathway Diagram (Graphviz)

Caption: 5-HT6 Signaling Cascade. Antagonists derived from the scaffold block the Receptor-Gs interaction, preventing cAMP accumulation.

Protocol A: cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of the test compound to inhibit 5-HT-induced cAMP production in HEK-293 cells stably expressing the human 5-HT6 receptor.

Materials

-

Cell Line: HEK-293 stably transfected with human 5-HT6 receptor (HEK-5HT6).

-

Reagent: 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (or derivative) dissolved in 100% DMSO (Stock 10 mM).

-

Agonist: Serotonin (5-HT) hydrochloride.

-

Detection Kit: HTRF cAMP HiRange Kit (Cisbio) or GloSensor™ cAMP Assay (Promega).

-

Buffer: HBSS containing 20 mM HEPES and 500 µM IBMX (phosphodiesterase inhibitor).

Experimental Workflow

-

Cell Preparation:

-

Harvest HEK-5HT6 cells and resuspend in assay buffer to a density of

cells/mL. -

Dispense 5 µL of cell suspension (2,000 cells) into a white 384-well low-volume plate.

-

-

Compound Treatment (Antagonist Mode):

-

Prepare serial dilutions of the test compound (1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine derivative) in assay buffer.

-

Add 2.5 µL of antagonist dilution to the cells.

-

Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

-

-

Agonist Stimulation:

-

Add 2.5 µL of 5-HT at a concentration corresponding to its EC80 (typically 100–300 nM) to stimulate sub-maximal cAMP production.

-

Incubate for 30 minutes at RT.

-

-

Detection (HTRF Method):

-

Add 5 µL of cAMP-d2 conjugate (acceptor).

-

Add 5 µL of Anti-cAMP-Cryptate (donor).

-

Incubate for 1 hour at RT in the dark.

-

-

Data Acquisition & Analysis:

-

Read fluorescence at 665 nm and 620 nm using a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Calculate the HTRF Ratio:

. -

Normalization:

-

0% Inhibition = EC80 5-HT alone.

-

100% Inhibition = Buffer blank (no 5-HT).

-

-

Fit data to a 4-parameter logistic equation to determine IC50 and Kb .

-

Protocol B: Radioligand Binding Assay (Affinity)

To confirm that functional effects are due to direct receptor binding, a competition binding assay is required.

Materials

-

Membrane Prep: Membranes from CHO-K1 or HEK-293 cells expressing h5-HT6.

-

Radioligand:

-LSD (Lysergic acid diethylamide) or-

Note:

-LSD is often preferred for 5-HT6 due to higher affinity (

-

-

Non-specific Binding Control: 10 µM Methiothepin or Serotonin.

Experimental Workflow

-

Preparation:

-

Thaw membrane prep and homogenize in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Prepare 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine serial dilutions (10 pM to 10 µM).

-

-

Incubation:

-

In a 96-well plate, combine:

-

50 µL Membrane suspension (15–20 µg protein/well).

-

50 µL

-LSD (Final concentration ~ -

50 µL Test Compound (or Buffer for Total Binding, or Methiothepin for Non-Specific Binding).

-

-

Incubate for 60 minutes at 37°C.

-

-

Harvesting:

-

Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

Wash filters

with ice-cold Wash Buffer (50 mM Tris-HCl).

-

-

Quantification:

-

Dry filters and add liquid scintillation cocktail.

-

Count radioactivity (CPM) using a Beta Counter.

-

Calculate

using the Cheng-Prusoff equation:

-

Data Interpretation & Selectivity Profiling

When developing 5-HT6 antagonists using the 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine scaffold, selectivity against 5-HT2A and 5-HT2C is paramount to avoid hallucinogenic or anxiogenic side effects.

| Receptor Target | Desired Outcome | Assay Type | Reference Standard |

| 5-HT6 | High Affinity ( | Binding / cAMP | SB-742457 (Intepirdine) |

| 5-HT2A | Low Affinity ( | Calcium Flux (FLIPR) | Ketanserin |

| 5-HT2C | Low Affinity ( | Calcium Flux (FLIPR) | SB-242084 |

| Dopamine D2 | Low Affinity | Binding | Haloperidol |

Technical Insight: The "5-Chloro-2,3-dimethoxy" motif is specifically designed to clash with the binding pocket of 5-HT2A (which prefers 2,5-dimethoxy), thereby enforcing 5-HT6 selectivity. If the assay shows high 5-HT2A affinity, verify the enantiomeric purity of the amine; the (S)-enantiomer often exhibits superior selectivity profiles in this chemical class.

References

-

Suven Life Sciences Ltd. (2012). Substituted arylamines and their application as 5-ht6-receptor modulators. Patent RU2440996C2.[1] Link

-

Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry, 42(2), 202–205. Link

-

Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today, 11(7-8), 283-299. Link

-

Santa Cruz Biotechnology. 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Product Sheet. Link

Sources

Application Note: Experimental Use of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine in Neuroscience

Executive Summary & Scientific Context

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (CAS: 903581-03-3) is a specialized pharmacophore and chiral building block primarily utilized in the development of 5-HT6 receptor antagonists . Unlike classic psychedelic phenethylamines (which typically target 5-HT2A), the 2,3-dimethoxy-5-chloro substitution pattern steers selectivity toward the 5-HT6 receptor, a key target for treating cognitive impairment in Alzheimer’s disease and Schizophrenia.

This guide details the experimental utility of this compound, focusing on its role as a precursor for high-affinity sulfonamide ligands and the subsequent pharmacological validation of these derivatives.

Key Applications

-

Medicinal Chemistry: Synthesis of

-arylsulfonyl-tryptamine/phenethylamine derivatives (e.g., 5-HT6 antagonists). -

In Vitro Pharmacology: Structure-Activity Relationship (SAR) probing of the 5-HT6 hydrophobic binding pocket.

-

Neuroscience: Modulation of cholinergic and glutamatergic neurotransmission via 5-HT6 blockade.

Mechanism of Action & Signaling Pathway

The 5-HT6 receptor is Gs-coupled. Its activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP. Paradoxically, blocking this receptor (antagonism) enhances cholinergic and glutamatergic release in the prefrontal cortex and hippocampus, improving memory and cognition.

Signaling Cascade Diagram

Figure 1: 5-HT6 Signaling Pathway. The amine-derived antagonist blocks the Gs-coupled cascade, leading to downstream cognitive enhancement.

Experimental Protocols

Protocol A: Derivatization (Synthesis of Active Ligand)

The amine itself (CAS 903581-03-3) often exhibits low-to-moderate affinity. To generate a high-affinity probe (Ki < 10 nM), it is typically coupled with an arylsulfonyl chloride.

Reagents:

-

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine (1.0 eq)[1]

-

Arylsulfonyl chloride (e.g., 5-fluoro-2-methylsulfonylbenzenesulfonyl chloride) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous.

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the amine in 5 mL anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add 2.0 mmol of TEA. Cool the mixture to 0°C.

-

Coupling: Dropwise add the arylsulfonyl chloride (dissolved in 2 mL DCM).

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

-

Purification: Flash column chromatography.

Protocol B: Radioligand Binding Assay (In Vitro)

Objective: Determine the binding affinity (

Materials:

-

Source: HEK-293 cells stably expressing human 5-HT6 receptors.

-

Radioligand:

-LSD (non-selective) or -

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Step-by-Step Procedure:

-

Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.[2]

-

Incubation:

-

Total Binding: Membrane + Radioligand (2 nM).

-

Non-Specific Binding (NSB): Membrane + Radioligand + Methiothepin (10 µM).

-

Experimental: Membrane + Radioligand + Test Compound (

to

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Quantification: Count radioactivity via liquid scintillation spectrometry.

Data Analysis:

Calculate

Protocol C: Functional cAMP Assay

Objective: Confirm antagonistic activity (blocking 5-HT induced cAMP accumulation).

-

Seeding: Plate CHO-h5HT6 cells in 96-well plates.

-

Agonist Challenge: Pre-incubate cells with the Test Compound (various concentrations) for 15 min.

-

Stimulation: Add Serotonin (5-HT) at

concentration. Incubate for 30 min. -

Detection: Lyse cells and measure cAMP levels using a TR-FRET or ELISA cAMP kit.

-

Result: A decrease in cAMP signal relative to the 5-HT control indicates antagonism.

Data Presentation & Analysis

Expected Results Table

When characterizing the amine and its sulfonamide derivatives, organize data as follows:

| Compound ID | Structure Type | h5-HT6 | Selectivity (vs 5-HT2A) | Functional Mode |

| Amine (Precursor) | 1-(5-Cl-2,3-dimethoxy...)[3] | > 1,000 (Est.) | Low | Weak/Inactive |

| Derivative A | 50 - 100 | Moderate | Antagonist | |

| Derivative B | < 5.0 | High (>100x) | Potent Antagonist |

Experimental Workflow Diagram

Figure 2: Experimental pipeline from precursor amine to validated antagonist.

Safety & Handling

-

Hazard: The compound is an amine intermediate. Treat as an irritant (H315, H319).

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

-

Chirality: The compound has a chiral center (alpha-methyl). Ensure you are using the correct enantiomer (usually S or R specific) or a racemate, as potency often differs significantly between enantiomers in this class [1].

References

-

Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry, 42(2), 202-205. Link

-

Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573. Link

-

Google Patents. (2008). "Substituted arylamines and their application as 5-ht6-receptor modulators." Patent WO2008084491A1. Link

-

Chemical Suppliers. (2023). "1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Product Data." BOC Sciences / Sigma-Aldrich.

Sources

Application Note: Optimized NMR Characterization of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine

Introduction & Molecule Profile[1][2]

The accurate characterization of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine presents specific challenges due to its crowded aromatic substitution pattern, the basicity of the primary amine, and the presence of a chiral center at the benzylic position.

This guide moves beyond basic sample preparation, offering a high-fidelity workflow designed to minimize line broadening caused by aggregation and to enable precise enantiomeric excess (ee) determination without derivatization.

Structural Criticality

-

Chiral Center: The C1 position (benzylic) is chiral. Enantiomeric purity is often critical for biological activity in this class of compounds.

-

Basicity: The primary amine (

) can form carbamates with atmospheric -

Substitution Pattern: The 2,3-dimethoxy-5-chloro substitution leaves only two aromatic protons (H4 and H6) with meta-coupling, requiring high-resolution shimming to resolve.

Solvent Selection Strategy

The choice of solvent is the single most significant variable in obtaining a publication-quality spectrum. Do not default to

Solvent Decision Matrix

| Parameter | Chloroform-d ( | Dimethyl Sulfoxide- | Methanol- |

| Primary Use | Free Base form; Chiral analysis (CSA). | HCl/Fumarate Salts; Aggregation issues. | High solubility check; LC-NMR. |

| Amine Proton Visibility | Broad/Variable (Concentration dependent). | Sharp/Distinct (Exchange is slow).[1] | Invisible (Rapid exchange with D). |

| Viscosity/Line Width | Low (Sharp lines). | High (Broader lines, requires longer shimming). | Low. |

| Water Signal | ~1.56 ppm (Can overlap with alkyls). | ~3.33 ppm (Usually clear of key regions). | ~4.87 ppm.[1][2] |

| Recommendation | Preferred for Free Base | Mandatory for Salts | Avoid for structural assignment. |

Senior Scientist Insight: If you are analyzing the HCl salt in

, you will likely see a "jelly-like" suspension or severe line broadening due to poor solubility and ion-pairing clusters. Switch immediately to DMSO-.

Sample Preparation Protocol

Equipment & Reagents[2][4][5][6][7][8][9][10]

-

NMR Tubes: 5mm, high-precision (e.g., Wilmad 528-PP or equivalent). Do not use economy tubes for >400 MHz.

-

Filtration: Pasteur pipette + small plug of medical-grade cotton (avoid glass wool for trace analysis as it filters less effectively).[3]

-

Mass: 5–10 mg (for

), 20–50 mg (for

Step-by-Step Workflow

Step 1: Weighing and Dissolution

Weigh the sample directly into a clean 1.5 mL GC vial (not the NMR tube). Add 0.65 mL of the selected solvent. Cap and vortex until fully dissolved.

-

Why? Dissolving directly in the NMR tube often leaves solid residue on the upper walls, which ruins magnetic field homogeneity (shimming).

Step 2: The "Cotton Plug" Filtration

Prepare a filtration pipette by inserting a small, loose plug of cotton into the neck of a Pasteur pipette.

-

Why? Even "clear" solutions often contain microscopic dust or undissolved salt micro-crystals. These act as paramagnetic centers, broadening lines.

Step 3: Transfer

Filter the solution through the pipette directly into the NMR tube.

-

Target Height: 4.0 – 4.5 cm.[2]

-

Warning: Do not exceed 5 cm. Excess solvent moves the meniscus outside the receiver coil's optimal range, causing convection currents and shimming difficulties.

Step 4: Degassing (Optional but Recommended)

For high-resolution work, bubble dry nitrogen through the sample for 60 seconds.

-

Why? Removes dissolved oxygen (paramagnetic), sharpening the aromatic doublets.

Visual Workflow: Sample Prep Logic

Figure 1: Decision tree and workflow for optimal sample preparation. Note the critical divergence based on the salt form of the amine.

Advanced Protocol: Chiral Purity Determination

Since the molecule has a chiral center, determining the Enantiomeric Excess (ee) is often required.[4][5] Instead of time-consuming derivatization (Mosher's amides), use a Chiral Solvating Agent (CSA) .

Recommended CSA

Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP). Mechanism: The acidic phosphate forms a diastereomeric salt complex with the amine in situ. The chemical shifts of the enantiomers will split, particularly the methyl doublet and methoxy singlets.

CSA Protocol

-

Baseline Scan: Acquire a standard

spectrum of the free base in -

Addition: Add 1.5 – 2.0 equivalents of (R)-BNP directly to the NMR tube.

-

Equilibration: Shake well and allow to stand for 5 minutes.

-

Measurement: Acquire the spectrum.

-

Observation: The doublet at ~1.4 ppm (methyl group) will split into two distinct doublets (one for

, one for -

Calculation: Integrate the two methyl signals (

and

-

Expected Chemical Shifts & Validation

Use this table to validate your product. Note that shifts vary slightly by concentration.

Reference: TMS = 0.00 ppm. Solvent:

| Moiety | Type | Approx.[6][1][2][7][8][9][3][10][11][12] Shift ( | Multiplicity | Integration | Coupling ( |

| Aromatic H6 | CH | 6.90 - 7.00 | Doublet (d) | 1H | |

| Aromatic H4 | CH | 6.80 - 6.90 | Doublet (d) | 1H | |

| Methoxy | 3.85 | Singlet (s) | 3H | - | |

| Methoxy | 3.82 | Singlet (s) | 3H | - | |

| Benzylic | CH | 4.10 - 4.20 | Quartet (q) | 1H | |

| Amine | 1.5 - 2.0 | Broad (br s) | 2H | Variable | |

| Methyl | 1.35 | Doublet (d) | 3H |

Validation Check: The two aromatic protons are meta to each other. If you see a large coupling constant (

Hz), you have the wrong regioisomer (likely the 6-chloro isomer).

References

-

Fulmer, G. R., et al. (2010).[8][12] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and sample prep).

- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

-

Chaudhary, P., et al. (2022). "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents." RSC Advances, 12, 25296-25302.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chem.washington.edu [chem.washington.edu]

- 3. chapter_5 [nmr.chem.ualberta.ca]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. 2-PhenylethylaMine(64-04-0) 1H NMR spectrum [chemicalbook.com]

- 12. scs.illinois.edu [scs.illinois.edu]

Application Notes and Protocols for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling, storage, and use of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine. As a substituted phenethylamine, this compound is of interest in neuroscience research and drug development. These protocols are synthesized from established best practices for analogous chemical structures to ensure a high degree of safety and experimental integrity. The toxicological properties of this specific compound have not been fully investigated, and therefore, all handling should be conducted by trained personnel with a thorough understanding of the potential hazards.

Introduction: Understanding the Compound

1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine belongs to the phenethylamine class of compounds, which are known for their diverse biological activities. The presence of a chloro- group and two methoxy- groups on the phenyl ring, along with an ethylamine side chain, suggests that this molecule may interact with various biological targets within the central nervous system. Structurally related compounds, such as other dimethoxy- and chloro-substituted phenethylamines, have been noted for their potential psychoactive properties and are sometimes classified as controlled substances.[1][2][3][4] Therefore, it is imperative to handle this compound with the appropriate precautions.

Key Structural Features and Potential Reactivity:

-

Ethylamine Group: The basic amine group can react with acids to form salts and is susceptible to oxidation.

-

Chlorinated Aromatic Ring: The chloro- and dimethoxy- substituents influence the electronic properties of the aromatic ring, potentially affecting its metabolic pathways and receptor interactions. The chloro group can be a site for nucleophilic substitution under certain conditions.[5]

-

Light and Air Sensitivity: Like many phenethylamines, this compound may be sensitive to light and air, leading to degradation over time.[6]

Hazard Identification and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, a conservative approach to safety is mandatory. The hazard profile is inferred from structurally similar phenethylamine derivatives.

Potential Health Effects:

-

Eye Contact: Expected to cause eye irritation, potentially leading to serious eye damage.[6][7]

-

Skin Contact: May cause skin irritation and could potentially be absorbed through the skin.[6][7] Some related compounds may cause allergic skin reactions.

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[6]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[8] | To protect against splashes and fine dust that could cause serious eye damage. |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Glove suitability and durability depend on the specific laboratory operations. |

| Body Protection | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area, such as a fume hood, is required.[6][9] | To minimize the risk of inhaling dust or aerosols. |

Chemical Handling Protocols

General Handling Workflow

The following workflow is designed to minimize exposure and maintain the integrity of the compound.

Step-by-Step Handling Procedure

-

Preparation:

-

Before handling, ensure you are wearing the full complement of recommended PPE (Section 2.1).

-

Verify that the chemical fume hood is functioning correctly.

-

Assemble all necessary glassware, spatulas, and solvents.

-

-

Handling:

-

Cleanup:

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Decontaminate all work surfaces with an appropriate solvent.

-

Dispose of contaminated materials and unused compounds in accordance with local, state, and federal regulations.

-

Storage Protocols

Proper storage is critical to maintaining the chemical's purity and ensuring laboratory safety.

| Parameter | Recommended Condition | Rationale and Best Practices |

| Temperature | Store in a cool, dry place.[8] | Avoids thermal degradation. Do not store in direct sunlight.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Minimizes oxidation and degradation from atmospheric components. |

| Light | Store in a light-resistant container.[6] | Prevents photodegradation. Amber glass vials are recommended. |

| Container | Use a tightly sealed, clearly labeled container.[8][10] | Prevents contamination and ensures proper identification. Polyethylene or polypropylene containers are also suitable.[10] |

| Incompatibilities | Store away from strong oxidizing agents.[11] | Prevents potentially hazardous reactions. |

Emergency Procedures

Spill Response

Minor Spills:

-

Restrict access to the area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6][8]

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Major Spills:

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and contact your institution's Environmental Health and Safety (EH&S) office.

-

Prevent entry to the affected area.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal

All waste containing 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Do not dispose of this chemical down the drain.[11]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EH&S department for specific guidance.

References

-

Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Cole-Parmer. [Link]

-

Material Safety Data Sheet - Phenethylamine. Cole-Parmer. [Link]

-

Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]

-

Chemwatch GHS SDS in English (European) 48281 - Sdfine. Sdfine. [Link]

-

Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. [Link]

-

2,5-Dimethoxy-4-chlorophenethylamine. PubChem. [Link]

- Method for preparing 2,5-dimethoxy phenylethylamine.

-

The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Basis for the Recommendation to Control 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) in Schedule I of the Controlled Substances Act. Regulations.gov. [Link]

- Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

-

2,5-Dimethoxyphenethylamine. PubChem. [Link]

-

3,5-Dimethoxyphenethylamine. PubChem. [Link]

-

2,5-Dimethoxy-4-methylphenethylamine. PubChem. [Link]

Sources

- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxy-4-chlorophenethylamine | C10H14ClNO2 | CID 29979100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethoxyphenethylamine | C10H15NO2 | CID 76632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethoxy-4-methylphenethylamine | C11H17NO2 | CID 135740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine Synthesis

Case ID: 5-Cl-2,3-DMP-EA-OPT Status: Escalated (Tier 3 Support) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the advanced troubleshooting guide for 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine .

If you are accessing this guide, you are likely encountering low yields, dechlorination byproducts, or poor enantioselectivity. This molecule presents a unique "perfect storm" of synthetic challenges:

-

Steric Hindrance: The 2-methoxy group is ortho to the reaction center (the ethylamine tail), significantly retarding imine formation compared to standard acetophenones.

-

Halogen Sensitivity: The 5-chloro substituent is prone to hydrodehalogenation (falling off) under standard catalytic hydrogenation conditions.[1]

-

Chirality: As a CNS-active pharmacophore, enantiomeric purity (ee%) is usually critical, rendering simple racemic reductive amination insufficient without resolution.[1]

This guide moves beyond basic textbook protocols to address these specific structural liabilities.

Module 1: Synthetic Route Selection (Decision Matrix)

Before optimizing, confirm you are using the correct route for your scale and purity requirements.

Figure 1: Decision matrix for selecting the optimal synthetic strategy based on chirality and scale constraints.

Module 2: Chemical Reductive Amination (Racemic)

Primary Issue: The 5-chloro group is lost during hydrogenation, or the reaction stalls due to the 2,3-dimethoxy steric bulk.

Protocol Optimization

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). Avoid: Catalytic Hydrogenation (H₂/Pd-C) unless using sulfided catalysts.

Troubleshooting Guide: The "Dechlorination Trap"

| Symptom | Probable Cause | Corrective Action |